3-Ethyl-3-(3-methoxyphenyl)azepan-2-one
Overview
Description
3-Ethyl-3-(3-methoxyphenyl)azepan-2-one is an organic compound with the molecular formula C15H21NO2 and a molecular weight of 247.338. It is a member of the azepane family, characterized by a seven-membered ring containing one nitrogen atom. This compound is notable for its unique structure, which includes an ethyl group and a methoxyphenyl group attached to the azepane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-(3-methoxyphenyl)azepan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an amino alcohol, in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents like toluene or dichloromethane to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-(3-methoxyphenyl)azepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-Ethyl-3-(3-methoxyphenyl)azepan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-(3-methoxyphenyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-3-phenylazepan-2-one: Lacks the methoxy group, resulting in different chemical properties and reactivity.
3-Methyl-3-(3-methoxyphenyl)azepan-2-one: Contains a methyl group instead of an ethyl group, affecting its steric and electronic characteristics.
3-Ethyl-3-(4-methoxyphenyl)azepan-2-one: The methoxy group is positioned differently on the phenyl ring, leading to variations in its chemical behavior.
Uniqueness
3-Ethyl-3-(3-methoxyphenyl)azepan-2-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry, as it can serve as a versatile intermediate for the synthesis of diverse compounds.
Biological Activity
3-Ethyl-3-(3-methoxyphenyl)azepan-2-one is a synthetic compound belonging to the azepane class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a seven-membered azepane ring substituted with an ethyl group and a methoxyphenyl moiety, which are critical for its biological activity.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial effects. For instance, derivatives with similar structures have shown activity against various bacterial strains, including multi-drug resistant organisms. In vitro tests demonstrated minimum inhibitory concentrations (MICs) ranging from 2 to 64 μg/mL against pathogens such as E. coli and MRSA .
Neuroprotective Effects
Research has highlighted the potential neuroprotective properties of azepane derivatives. Specifically, compounds that inhibit prolyl oligopeptidase (PREP), an enzyme implicated in neurodegenerative diseases, have been investigated. PREP inhibitors may reduce α-synuclein aggregation, a hallmark of Parkinson's disease . Given the structural similarities, it is hypothesized that this compound could exhibit similar neuroprotective effects.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : Compounds in this class may act as inhibitors of serine proteases like PREP, affecting neuropeptide metabolism and aggregation processes.
- Antioxidant Activity : Some studies suggest that azepane derivatives can reduce oxidative stress by modulating reactive oxygen species (ROS) levels, contributing to their neuroprotective effects .
- Membrane Disruption : The antimicrobial action may involve disruption of bacterial cell membranes, leading to cell lysis.
Study on Antimicrobial Activity
A study conducted on structurally related azepane compounds revealed promising results against Gram-positive and Gram-negative bacteria. The compounds were tested using standard broth microdilution methods, confirming their efficacy in inhibiting bacterial growth .
Compound | MIC (μg/mL) | Target Bacteria |
---|---|---|
Azepane A | 32 | E. coli |
Azepane B | 16 | MRSA |
Azepane C | 64 | K. pneumoniae |
Neuroprotective Study
In an experimental model of Parkinson's disease, a related compound was shown to significantly reduce α-synuclein aggregation and improve motor function in mice . This suggests that this compound could potentially offer similar benefits.
Properties
IUPAC Name |
3-ethyl-3-(3-methoxyphenyl)azepan-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-3-15(9-4-5-10-16-14(15)17)12-7-6-8-13(11-12)18-2/h6-8,11H,3-5,9-10H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRHMXLAEBLVPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCCNC1=O)C2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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